

# In-Depth Technical Guide to the Spectral Characteristics of Pure Lomatin

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## Compound of Interest

Compound Name: *Lomatin*

Cat. No.: *B073374*

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of pure **Lomatin** (9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one), a naturally occurring pyranocoumarin. This document details the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The information is intended to aid in the identification, characterization, and quality control of **Lomatin** for research and drug development purposes. Detailed experimental protocols for acquiring this spectral data are also provided.

## Chemical Structure and Properties

- IUPAC Name: 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one
- Synonyms: **Lomatin**
- CAS Numbers: 1147-25-7, 19380-05-3
- Molecular Formula:  $C_{14}H_{14}O_4$
- Molecular Weight: 246.26 g/mol

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Lomatin**. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data.

Table 1:  $^1\text{H}$  NMR Spectral Data of **Lomatin**

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment                 |
|---------------------------------|--------------|--------------------------|----------------------------|
| 7.58                            | d            | 8.5                      | H-4                        |
| 7.29                            | d            | 8.5                      | H-5                        |
| 6.78                            | d            | 8.5                      | H-6                        |
| 6.21                            | d            | 9.5                      | H-3                        |
| 4.72                            | dd           | 8.5, 4.5                 | H-9'                       |
| 3.23                            | dd           | 17.0, 8.5                | H-10'a                     |
| 2.85                            | dd           | 17.0, 4.5                | H-10'b                     |
| 1.39                            | s            | -                        | 8'-CH <sub>3</sub> (cis)   |
| 1.25                            | s            | -                        | 8'-CH <sub>3</sub> (trans) |
| 2.0-3.0                         | br s         | -                        | 9'-OH                      |

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **Lomatin**

| Chemical Shift ( $\delta$ ) ppm | Assignment                 |
|---------------------------------|----------------------------|
| 161.4                           | C-2                        |
| 156.4                           | C-7                        |
| 154.0                           | C-8a                       |
| 143.5                           | C-4                        |
| 128.7                           | C-5                        |
| 115.8                           | C-6                        |
| 112.9                           | C-4a                       |
| 112.7                           | C-3                        |
| 108.2                           | C-8                        |
| 78.9                            | C-8'                       |
| 69.3                            | C-9'                       |
| 31.0                            | C-10'                      |
| 25.1                            | 8'-CH <sub>3</sub> (cis)   |
| 20.6                            | 8'-CH <sub>3</sub> (trans) |

## Infrared (IR) Spectroscopy

The IR spectrum of **Lomatin** reveals characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectral Data of **Lomatin**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                   |
|--------------------------------|---------------|------------------------------|
| 3450                           | Strong, Broad | O-H stretch (hydroxyl group) |
| 2975, 2930, 2870               | Medium        | C-H stretch (aliphatic)      |
| 1720                           | Strong        | C=O stretch (lactone)        |
| 1610, 1570, 1490               | Medium        | C=C stretch (aromatic)       |
| 1385, 1370                     | Medium        | C-H bend (gem-dimethyl)      |
| 1260                           | Strong        | C-O stretch (lactone)        |
| 1125                           | Strong        | C-O stretch (aryl ether)     |
| 840                            | Strong        | C-H bend (aromatic)          |

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Lomatin** exhibits absorption maxima characteristic of the coumarin chromophore.

Table 4: UV-Vis Spectral Data of **Lomatin**

| Solvent    | $\lambda_{\text{max}}$ (nm) | Molar Absorptivity ( $\epsilon$ ) |
|------------|-----------------------------|-----------------------------------|
| Methanol   | 222, 253, 298, 328          | -                                 |
| Ethanol    | 221, 252, 297, 327          | -                                 |
| Chloroform | 225, 255, 300, 330          | -                                 |

Molar absorptivity data is not consistently available in the literature.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Lomatin**.

Table 5: Mass Spectrometry Data of **Lomatin**

| m/z | Relative Intensity (%) | Assignment  |
|-----|------------------------|---|
| 246 | 100                    | [M] <sup>+</sup> (Molecular Ion)  |
| 228 | 45                     | [M - H <sub>2</sub> O] <sup>+</sup>   |
| 213 | 80                     | [M - H <sub>2</sub> O - CH <sub>3</sub> ] <sup>+</sup>                              |
| 187 | 60                     | [M - C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup> (Loss of isopropanol side chain) |
| 159 | 30                     | [C <sub>9</sub> H <sub>7</sub> O <sub>3</sub> ] <sup>+</sup>                        |

## Experimental Protocols

### NMR Spectroscopy

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).
- Sample Preparation: 5-10 mg of pure **Lomatin** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- <sup>1</sup>H NMR Data Acquisition:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Spectral Width: 20 ppm
  - Acquisition Time: 4.0 s
- <sup>13</sup>C NMR Data Acquisition:
  - Pulse Program: zgpg30
  - Number of Scans: 1024

- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Acquisition Time: 1.8 s
- Data Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to TMS at 0.00 ppm for  $^1\text{H}$  and 77.16 ppm for  $\text{CDCl}_3$  in  $^{13}\text{C}$  spectra.

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) equipped with a universal attenuated total reflectance (UATR) accessory or a KBr pellet press.
- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of pure **Lomatin** with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
  - Transfer the mixture to a pellet die and press under high pressure to form a transparent disc.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16
  - A background spectrum of the empty sample holder or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800).

- **Sample Preparation:** A stock solution of **Lomatin** is prepared by dissolving an accurately weighed sample in a suitable UV-grade solvent (e.g., methanol, ethanol, chloroform). The stock solution is then diluted to a concentration that gives an absorbance reading between 0.2 and 0.8 AU.
- **Data Acquisition:**
  - Wavelength Range: 200-800 nm
  - Scan Speed: Medium
  - Slit Width: 1.0 nm
  - The spectrum is recorded against a solvent blank. The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are determined from the resulting spectrum.

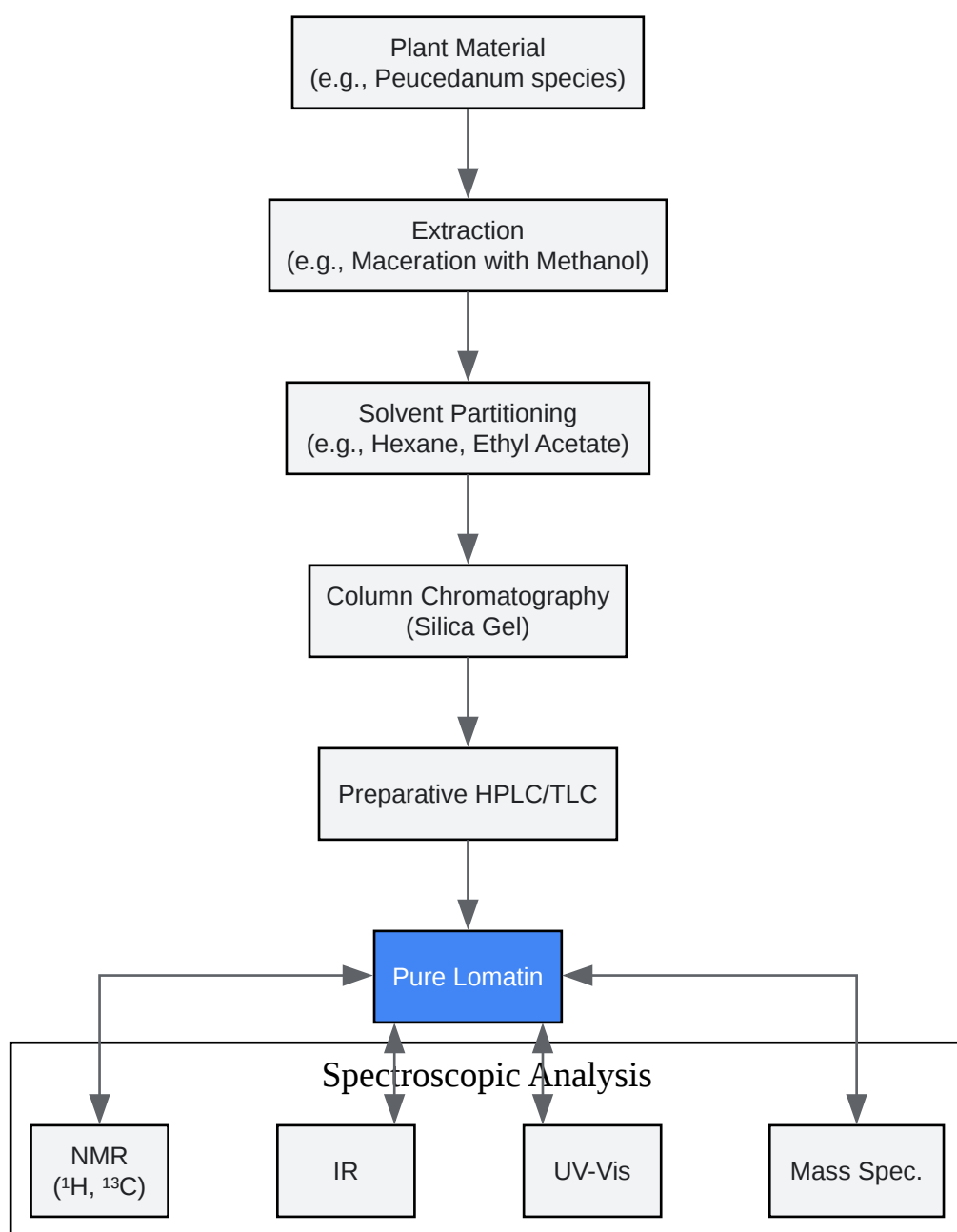
## Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD).
- **Sample Introduction (GC-MS):** A dilute solution of **Lomatin** in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.
  - GC Column: HP-5ms (or equivalent)
  - Injector Temperature: 250 °C
  - Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
- **MS Data Acquisition:**
  - Ionization Mode: Electron Ionization (EI)
  - Electron Energy: 70 eV
  - Mass Range: m/z 40-550

- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

## Signaling Pathways and Experimental Workflows

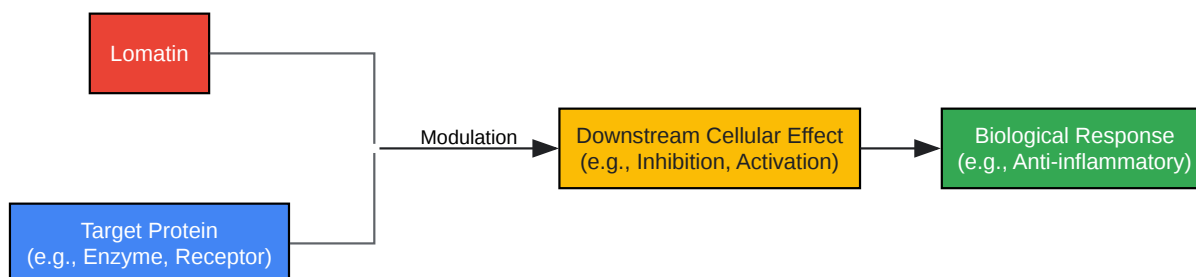
The following diagrams illustrate a generalized workflow for the isolation and spectroscopic analysis of **Lomatin**, and a conceptual representation of its potential interaction with a biological target, which is a common area of investigation for natural products.





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Caption: Workflow for the isolation and spectroscopic characterization of **Lomatin**.



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Caption: Conceptual signaling pathway of **Lomatin**'s potential biological activity.

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